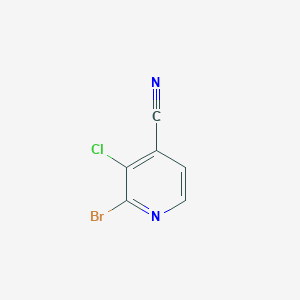
2-Bromo-3-chloroisonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-chloroisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring. The compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloroisonicotinonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-cyanopyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2-Bromo-3-chloroisonicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, biaryl compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Bromo-3-chloroisonicotinonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-3-chloroisonicotinonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the nitrile group, contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .
相似化合物的比较
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but with different positions of the bromine and chlorine atoms.
2-Bromo-4-chloropyridine: Lacks the nitrile group, making it less versatile in certain reactions.
2-Chloro-3-pyridinecarbonitrile: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-chloroisonicotinonitrile is unique due to the specific arrangement of its substituents, which provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility in chemical synthesis .
属性
IUPAC Name |
2-bromo-3-chloropyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUVKWUZXMTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyltrans-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8216008.png)
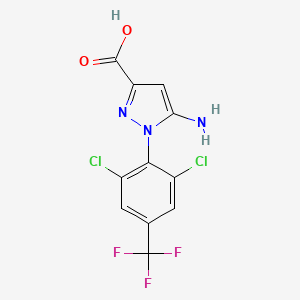
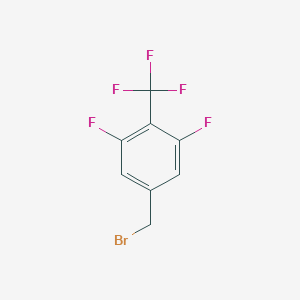
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B8216033.png)
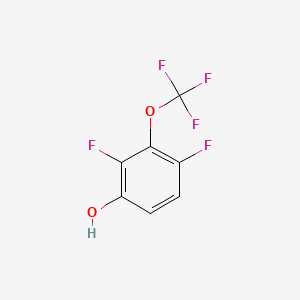
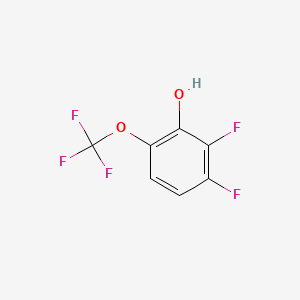
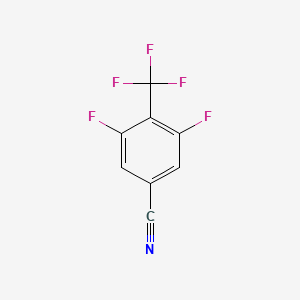
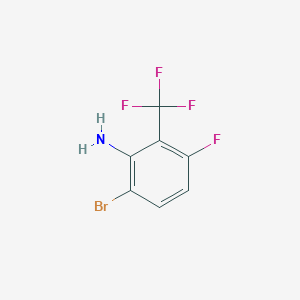
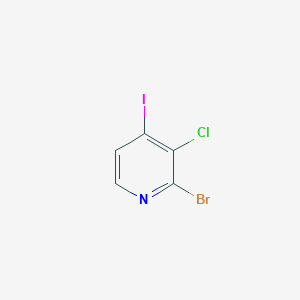
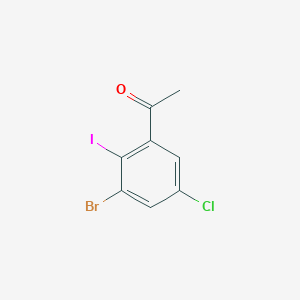
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)
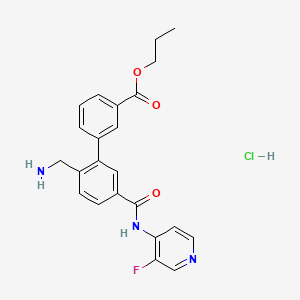
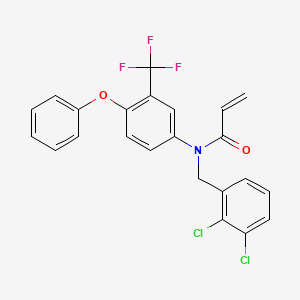
![2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8216121.png)
